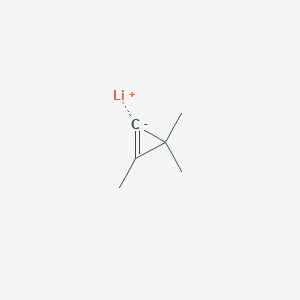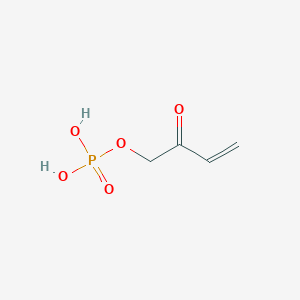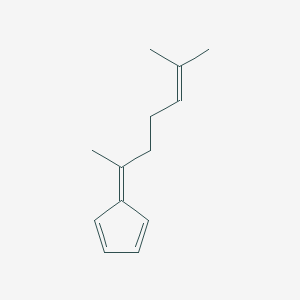![molecular formula C15H16Cl2N2O B14499344 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline CAS No. 63843-24-3](/img/structure/B14499344.png)
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, a methoxy group at position 2, and an aniline moiety with a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline typically involves multiple steps. One common method starts with the preparation of 3,6-dichloropyridine, which is then reacted with methanol in the presence of a base to form 3,6-dichloropyridin-2-yl methanol. This intermediate is then subjected to a nucleophilic substitution reaction with N-propylaniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .
Scientific Research Applications
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: Similar in structure but with a single chlorine substitution and a hydroxyl group instead of a methoxy group.
4,6-Dichloro-2-pyridinamine: Contains similar chlorine substitutions but with an amino group instead of a methoxy and aniline moiety.
Uniqueness
The presence of both chlorine and methoxy groups on the pyridine ring, along with the N-propylaniline moiety, makes it a versatile compound for various chemical transformations and research applications .
Properties
CAS No. |
63843-24-3 |
|---|---|
Molecular Formula |
C15H16Cl2N2O |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
4-[(3,6-dichloropyridin-2-yl)methoxy]-N-propylaniline |
InChI |
InChI=1S/C15H16Cl2N2O/c1-2-9-18-11-3-5-12(6-4-11)20-10-14-13(16)7-8-15(17)19-14/h3-8,18H,2,9-10H2,1H3 |
InChI Key |
NKELBESWASYVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCC2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


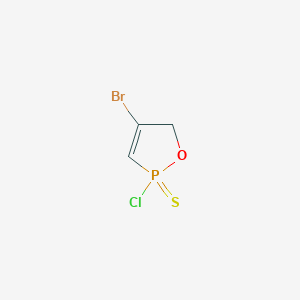
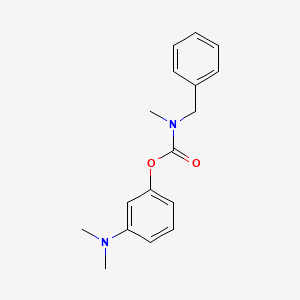
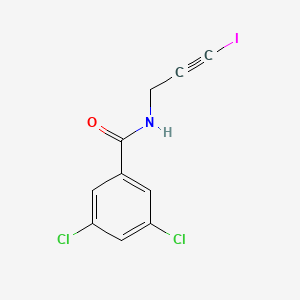
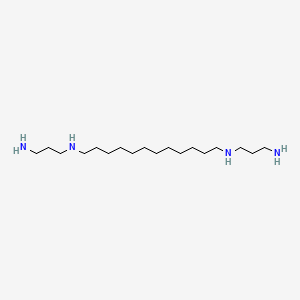

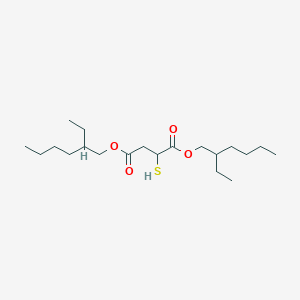
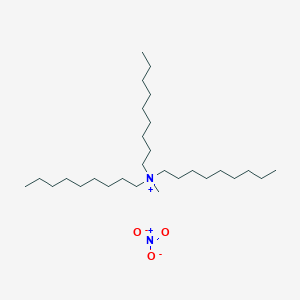
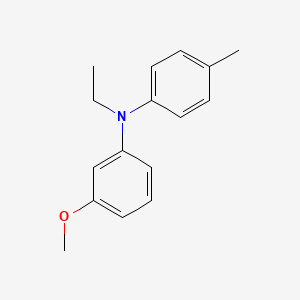
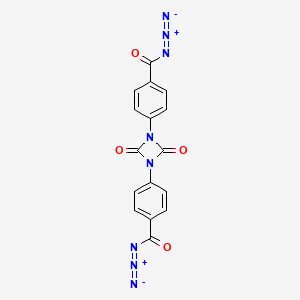
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
